molecular formula C15H14N2O B2457535 1-Acetyl-5-(4-pyridinyl)indoline CAS No. 90679-26-8

1-Acetyl-5-(4-pyridinyl)indoline

Cat. No.: B2457535
CAS No.: 90679-26-8
M. Wt: 238.29
InChI Key: ZBSYUEACFNTYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-(4-pyridinyl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the 1-position and a pyridinyl group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

1-Acetyl-5-(4-pyridinyl)indoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

Target of Action

1-Acetyl-5-(4-pyridinyl)indoline, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with their targets leading to various changes in cellular processes.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Safety and Hazards

There is limited information available on the safety and hazards of 1-Acetyl-5-(4-pyridinyl)indoline. It is recommended to refer to the safety data sheet of the compound for detailed information .

Future Directions

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This suggests that there is a lot of potential for future research and development in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(4-pyridinyl)indoline typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and functional group modifications. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to induce cyclization and form the indoline core . The acetyl and pyridinyl groups are then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-(4-pyridinyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indoline or pyridinyl rings.

Comparison with Similar Compounds

    1-Acetylindoline: Lacks the pyridinyl group, resulting in different biological activities.

    5-(4-Pyridinyl)indoline: Lacks the acetyl group, affecting its chemical reactivity and biological properties.

    1-Acetyl-5-(2-pyridinyl)indoline: Similar structure but with the pyridinyl group at a different position, leading to variations in activity.

Uniqueness: 1-Acetyl-5-(4-pyridinyl)indoline is unique due to the specific positioning of the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-5,7-8,10H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYUEACFNTYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-acetyl-5-bromoindoline (12.01 g) and 4-pyridinylboronic acid (9.22 g) in 1,2-dimethoxyethane (500 mL) were added [1,1′-bis-(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1.23 g) and potassium phosphate (31.9 g) at ambient temperature and the mixture was stirred at 100° C. for 20 hours. The mixture was evaporated in vacuo to remove 1,2-dimethoxyethane and the residue was dissolved in a mixture of ethyl acetate (600 mL) and water (300 mL). The separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate to give 1-acetyl-5-(4-pyridinyl)indoline (4.42 g) as a white powder.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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